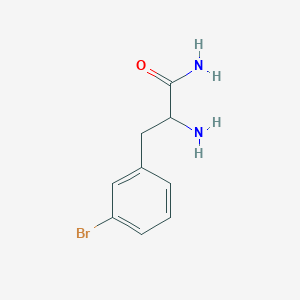

2-Amino-3-(3-bromophenyl)propanamide

Description

Contextualization of Alpha-Amino Amides in Drug Discovery and Chemical Biology

Alpha-amino amides are organic compounds characterized by an amide group and an amino group attached to the same carbon atom (the alpha-carbon). This structural motif is a cornerstone in the design of new therapeutic agents due to its prevalence in biologically active molecules and its ability to participate in various biological interactions.

In drug discovery, alpha-amino amides are recognized as "privileged structures," meaning they are capable of binding to multiple, diverse biological targets. This versatility has led to their investigation for a wide range of therapeutic applications. For instance, a number of alpha-amino amide derivatives have been synthesized and evaluated for their potent anticancer and cytotoxic activities against various cancer cell lines. frontiersin.org Research has shown that certain alpha-amino amide analogues exhibit significant cytotoxicity against leukemia cell lines, suggesting their potential as a component of combinational cancer therapies. frontiersin.org

Furthermore, the alpha-amino amide scaffold is crucial in the development of analgesics, particularly for treating neuropathic pain. nih.gov These compounds often function as voltage-gated sodium ion channel blockers. nih.govnih.gov By modifying the structure, researchers have synthesized novel alpha-aminoamide derivatives with significant analgesic properties, demonstrating the scaffold's importance in developing new treatments for chronic pain syndromes. nih.govnih.gov The development of these molecules often involves extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific biological targets. nih.gov

The chemical properties of alpha-amino amides, including their capacity for hydrogen bonding and their defined stereochemistry, make them ideal building blocks for creating complex molecules with precise three-dimensional arrangements, a critical factor in designing effective drugs.

Significance of Bromophenyl-Substituted Propanamide Scaffolds in Medicinal Chemistry

The incorporation of a bromophenyl group into a propanamide structure creates a scaffold with significant potential in medicinal chemistry. The presence and position of the halogen atom—in this case, bromine—can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.

Halogens, such as bromine, are frequently incorporated into drug candidates to enhance their pharmacological profiles. nih.gov The introduction of a bromine atom can affect a molecule's lipophilicity, metabolic stability, and binding affinity to its target receptor. nih.govmdpi.com The formation of halogen bonds, a type of non-covalent interaction, is now recognized as a significant contributor to the stability of drug-target complexes. nih.gov This makes halogenated compounds, including those with a bromophenyl group, a subject of intense study in rational drug design.

Propanamide-based structures have also been the focus of significant research. For example, a large series of 2-(halogenated phenyl) propanamide analogs were investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for new analgesics. nih.gov This research highlights the utility of the propanamide scaffold in developing treatments for pain. The combination of a halogenated phenyl ring and a propanamide core is a recurring theme in the quest for novel therapeutic agents.

Overview of Academic Research Trajectories for 2-Amino-3-(3-bromophenyl)propanamide and its Analogues

While extensive, dedicated research on the specific biological activities of this compound is not widely published in mainstream literature, its structure places it within active areas of chemical and pharmacological investigation. The research trajectory for this compound can be inferred from the studies conducted on its close structural analogues.

The primary research interest in compounds of this class appears to be the synthesis and evaluation of new molecules with potential therapeutic value. Chemical catalogs list numerous N-substituted derivatives of this compound, indicating a trajectory focused on exploring the chemical space around this core structure. By modifying the amide nitrogen with various alkyl groups (e.g., ethyl, isopropyl, methyl), chemists can systematically alter the compound's properties to probe for enhanced biological activity. appchemical.com

The research on related alpha-amino amides and halogenated propanamides points toward several potential therapeutic avenues for analogues of this compound:

Analgesics: As seen with related halogenated phenyl propanamides, analogues could be investigated as TRPV1 antagonists for pain management. nih.gov

Anticancer Agents: Given that alpha-amino amides have shown cytotoxic effects, research could explore the potential of these compounds in oncology. frontiersin.org

Sodium Channel Blockers: The alpha-aminoamide framework is a known pharmacophore for blocking voltage-gated sodium channels, a mechanism relevant to treating neuropathic pain and other neurological conditions. nih.gov

The synthesis of libraries of such compounds allows for high-throughput screening to identify lead compounds for further development. The general trajectory involves designing and synthesizing novel derivatives, followed by biological evaluation to identify promising candidates for specific therapeutic targets.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 128900-00-5 |

| Molecular Formula | C₉H₁₁BrN₂O |

Data sourced from Appchem.

Table 2: Examples of N-Substituted Analogues of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 2-Amino-3-(3-bromophenyl)-N-ethylpropanamide | C₁₁H₁₅BrN₂O | 271.15 | 2748152-62-5 |

| 2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide | C₁₂H₁₇BrN₂O | 285.18 | 2748154-88-1 |

| 2-Amino-3-(3-bromophenyl)-N,N-dimethylpropanamide | C₁₁H₁₅BrN₂O | 271.15 | 1888610-20-5 |

Data compiled from various chemical supplier databases. appchemical.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-bromophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKXUUCZRHYWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 3 3 Bromophenyl Propanamide and Its Stereoisomers

Strategic Approaches to Amide Bond Formation in Alpha-Amino Acid Derivatives

The formation of an amide bond between the carboxylic acid of an α-amino acid and an amine is a fundamental transformation. For a precursor like 3-bromo-DL-phenylalanine, this involves the activation of the carboxyl group to facilitate nucleophilic attack by ammonia.

Conventional Amide Coupling Reactions

Traditional methods for amide bond formation from α-amino acids often involve the use of stoichiometric coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to reaction with an amine. A general approach for the synthesis of ring-substituted phenylalanine amides involves the initial protection of the amino group, followed by activation of the carboxylic acid and subsequent reaction with the desired amine.

Commonly used coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Another class of reagents are phosphonium (B103445) salts, like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). While effective, these methods generate stoichiometric amounts of byproducts, which can complicate purification and raise environmental concerns.

A convenient approach for the synthesis of 3'-substituted phenylalanine amides has been described, starting from the corresponding amino acid. This involves phase transfer alkylation to introduce the substituted phenyl group, followed by hydrolysis and esterification. The final amidation step can then be carried out using standard coupling protocols.

Modern Catalyst-Mediated Amidation Techniques

To overcome the limitations of conventional methods, significant research has focused on the development of catalytic amidation reactions. These methods offer improved atom economy and sustainability.

Boron-based catalysts have emerged as effective promoters for the direct amidation of carboxylic acids. These catalysts can activate the carboxylic acid under milder conditions than thermal condensation.

Transition metal catalysts , particularly those based on palladium, have been utilized for the amidation of phenylalanine moieties in short peptides through C-H activation and C-N bond formation. rsc.org While this specific application focuses on intramolecular amidation, the underlying principles of metal-catalyzed C-N bond formation are relevant to the broader field of amide synthesis. Photoinduced copper-catalyzed asymmetric amidation has also been reported as a method for the enantioconvergent substitution of alkyl electrophiles with amides. nih.gov

Green Chemistry Principles in Amide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of amide synthesis, this translates to the development of methods that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.

Catalytic direct amidation represents a significant step towards greener amide synthesis, as it avoids the use of stoichiometric activating agents and reduces waste generation. The ideal reaction would produce only water as a byproduct. Biocatalytic methods, discussed in the following section, are also highly aligned with the principles of green chemistry, as they are conducted in aqueous media under mild conditions.

Enantioselective Synthesis of Chiral 2-Amino-3-(3-bromophenyl)propanamide

Since this compound contains a chiral center at the α-carbon, the synthesis of its individual enantiomers is of great importance, as different stereoisomers can exhibit distinct biological activities.

Biocatalytic Asymmetric Synthesis Utilizing Enzymes (e.g., Nitrile Hydratases)

Biocatalysis offers a powerful and environmentally benign approach to enantioselective synthesis. Nitrile hydratases (NHases) are enzymes that catalyze the hydration of nitriles to the corresponding amides. nih.govthieme-connect.de This enzymatic transformation can be highly enantioselective, making it an attractive method for the synthesis of chiral α-amino amides.

The process would involve the enzymatic hydration of a prochiral or racemic nitrile precursor. For instance, the whole-cell catalyst Rhodococcus erythropolis AJ270 has been used for the efficient transformation of racemic trans-3-arylaziridine-2-carbonitriles and amides into enantiopure 2R,3S-3-arylaziridine-2-carboxamides. nih.gov While the nitrile hydratase component showed low selectivity, the co-existing amidase was highly enantioselective. nih.gov This highlights the potential of whole-cell systems containing a suite of enzymes to achieve high enantiopurity. The nitrile hydratase from Gordonia hydrophobica has also been investigated for the preparation of amides from nitriles. mdpi.com

A potential biocatalytic route to enantiomerically enriched this compound could start from the corresponding α-aminonitrile. A stereoselective nitrile hydratase could then convert one enantiomer of the nitrile to the desired amide, allowing for a kinetic resolution.

| Enzyme Type | Precursor | Product | Key Feature |

| Nitrile Hydratase | 2-Amino-3-(3-bromophenyl)propanenitrile | (R)- or (S)-2-Amino-3-(3-bromophenyl)propanamide | Enantioselective hydration of a nitrile to an amide. |

| Amidase | Racemic this compound | (R)- or (S)-2-Amino-3-(3-bromophenyl)propanoic acid | Enantioselective hydrolysis of one amide enantiomer. |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent years, organocatalysis and transition metal catalysis have become powerful tools for asymmetric synthesis. These methods rely on the use of small chiral organic molecules or chiral metal complexes to control the stereochemical outcome of a reaction.

Organocatalysis can be applied to the amidation of esters. For example, the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be effective in the amidation of poly(ethylene terephthalate) to produce terephthalamides. ibm.com While this is a polymerization context, the principle of organocatalytic amidation of esters could potentially be adapted for the synthesis of α-amino amides from the corresponding esters.

Metal-catalyzed asymmetric synthesis offers a broad range of possibilities. For instance, enantioselective catalytic synthesis of α-halogenated α-aryl-β-amino acid derivatives has been achieved using ammonium-salt-catalyzed asymmetric α-halogenation. bohrium.com Although this example pertains to β-amino acids, the principles of using chiral phase-transfer catalysts are applicable to the synthesis of α-amino acid derivatives. Palladium-catalyzed direct amidation of the phenylalanine moiety in short peptides has also been demonstrated. rsc.org

A potential strategy for the asymmetric synthesis of this compound could involve the enantioselective alkylation of a glycine-derived Schiff base with 3-bromobenzyl bromide, followed by hydrolysis and amidation. This approach is amenable to the synthesis of a wide variety of 3-substituted phenylalanines. nih.gov

| Catalyst Type | Reaction | Key Feature |

| Chiral Phase-Transfer Catalyst | Asymmetric alkylation of a glycine (B1666218) equivalent | Establishes the chiral center at the α-carbon. |

| Chiral Rhodium or Iridium Complex | Asymmetric hydrogenation of a dehydroamino acid derivative | Creates the chiral center through enantioselective reduction. |

| Chiral Copper Complex | Photoinduced asymmetric amidation | Enantioconvergent N-alkylation. nih.gov |

Diastereoselective Synthesis and Chiral Resolution Strategies

The synthesis of enantiomerically pure this compound is crucial for its application in stereospecific molecular recognition. Methodologies to achieve this can be broadly categorized into asymmetric synthesis, which creates a specific stereoisomer, and chiral resolution, which separates a racemic mixture.

Asymmetric Synthesis: A prevalent strategy for asymmetric synthesis involves the use of chiral auxiliaries. For instance, Ellman's chiral sulfinamide can be condensed with 3-bromobenzaldehyde (B42254) to form a chiral N-sulfinylimine. Nucleophilic addition of a suitable two-carbon unit to this imine, followed by hydrolysis of the auxiliary, can yield the desired chiral amino acid derivative with high diastereoselectivity. Subsequent amidation would then provide the target propanamide.

Another powerful approach is catalytic asymmetric synthesis. For example, the asymmetric alkylation of a glycine-derived Schiff base, using a chiral phase-transfer catalyst, with 3-bromobenzyl bromide can establish the stereocenter at the alpha-carbon.

Chiral Resolution Strategies: Chiral resolution is a common method for separating enantiomers from a racemic mixture of this compound. This can be achieved through several techniques:

Diastereomeric Salt Crystallization: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) forms diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent neutralization of the separated salts liberates the individual enantiomers.

Enzymatic Kinetic Resolution: Enzymes offer high stereoselectivity and are effective tools for resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of the amino group in a racemic mixture, allowing the acylated and unacylated forms to be separated. More directly applicable to the target compound is the use of stereoselective amino acid amidases. wum.edu.pl These enzymes can selectively hydrolyze one enantiomer of the racemic amide, producing the corresponding amino acid while leaving the other amide enantiomer untouched. A dynamic kinetic resolution (DKR) process combines this enzymatic hydrolysis with an in situ racemization of the unreacted amide, theoretically enabling a 100% yield of the desired chiral amino acid. wum.edu.pl

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based CSPs, for instance, can effectively resolve the enantiomers of amino acid derivatives. nih.gov The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase.

| Resolution Method | Principle | Key Reagents/Materials | Advantage |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Chiral resolving agents (e.g., Tartaric acid). | Scalable and cost-effective. |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | Lipases, Amidases, Racemases. | High enantioselectivity under mild conditions. wum.edu.pl |

| Chiral Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Chiral columns (e.g., polysaccharide-based). | High separation efficiency for analytical and preparative scales. nih.gov |

Elaboration of the this compound Scaffold

The this compound structure contains three key points for chemical modification: the bromophenyl moiety, the alpha-amino group, and the primary amide. This allows for the synthesis of a vast library of derivatives through various chemical transformations.

Introduction and Modification of the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile chemical handle for introducing a wide array of substituents, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds. nih.govrsc.orgebrary.net

In a typical Suzuki-Miyaura reaction, the 3-bromophenyl group of the propanamide (often with protected amino and amide groups) is coupled with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgebrary.net This reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 3-position of the phenyl ring, significantly diversifying the molecular scaffold. wikipedia.org

Table of Suzuki-Miyaura Coupling Components

| Component | Role in Reaction | Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound derivative |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Pyridine-3-boronic acid, Methylboronic acid |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂, CataXCium A Pd G3 wikipedia.org |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, DMF, Water mixtures |

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to further functionalize the bromophenyl moiety, introducing vinyl, alkynyl, and amino substituents, respectively.

Derivatization at the Alpha-Amino and Amide Functional Groups

The primary amino group and the primary amide group offer numerous opportunities for derivatization, leading to compounds with altered physicochemical properties.

Derivatization of the Alpha-Amino Group: The nucleophilic primary amine can be readily modified through standard transformations:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy for synthesizing peptide-like structures. nih.govresearchgate.net Propylphosphonic anhydride (B1165640) (T3P®) has been noted as an effective coupling reagent that can minimize racemization during the process. nih.gov

N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) or direct alkylation with alkyl halides can introduce alkyl substituents. Catalytic methods for direct N-alkylation using alcohols have also been developed as a greener alternative. nih.gov

Urea (B33335) and Carbamate Formation: Reaction with isocyanates leads to the formation of ureas, while reaction with chloroformates yields carbamates. Phenyl carbamates can also serve as intermediates for urea synthesis by reacting with other amines. google.com

Derivatization of the Amide Functional Group: The primary amide can also be transformed into other functional groups:

Hofmann Rearrangement: This classic reaction converts a primary amide into a primary amine with one fewer carbon atom. orgoreview.comwikipedia.org Treatment of this compound with bromine and a strong base would generate an intermediate isocyanate, which is then hydrolyzed to yield 1-(3-bromophenyl)ethane-1,2-diamine. wikipedia.org This transformation is valuable for creating diamine structures.

Urea Synthesis: The intermediate isocyanate generated during the Hofmann rearrangement can be trapped with an amine to produce N-substituted ureas directly from the amide. nih.govorganic-chemistry.org This provides a pathway to urea derivatives without first isolating the amine.

Dehydration to Nitriles: Treatment with dehydrating agents can convert the primary amide into a nitrile group.

Synthesis of Heterocyclic Hybrids Incorporating the Propanamide Core

The this compound scaffold is an excellent starting material for the synthesis of various heterocyclic systems, which are prevalent in pharmacologically active compounds.

Pyrazinone Synthesis: One of the most direct methods for forming a heterocyclic ring from an α-amino amide is through condensation with a 1,2-dicarbonyl compound. nih.govrsc.orgsemanticscholar.org The reaction of this compound with a reagent like glyoxal (B1671930) or diacetyl under basic conditions would lead to the formation of a substituted 2(1H)-pyrazinone. This reaction constructs the heterocyclic ring by forming new bonds between the amino group nitrogen and one carbonyl carbon, and the amide nitrogen and the other carbonyl carbon. nih.gov

Pictet-Spengler Reaction: While not a direct reaction of the propanamide, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. ebrary.netwikipedia.org The precursor for this reaction is a β-arylethylamine. As described previously, the Hofmann rearrangement of this compound yields 1-(3-bromophenyl)ethane-1,2-diamine. The primary amine attached to the ethyl backbone of this product could then undergo a Pictet-Spengler cyclization with an aldehyde or ketone to form a substituted tetrahydroisoquinoline. wikipedia.orgjk-sci.com

Benzodiazepine (B76468) Synthesis: The synthesis of 1,4-benzodiazepines often involves the cyclization of 2-aminobenzophenone (B122507) derivatives. wum.edu.plnih.govgoogle.com While not a direct cyclization of the propanamide, derivatives of this compound can be envisioned as precursors to the necessary intermediates for benzodiazepine synthesis, potentially through rearrangement and cyclization strategies.

Structure Activity Relationship Sar and Molecular Recognition Studies of 2 Amino 3 3 Bromophenyl Propanamide Derivatives

Identification of Key Structural Determinants for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological function. For derivatives of 2-Amino-3-(3-bromophenyl)propanamide, several key determinants have been identified as crucial for activity. The core structure, consisting of a phenyl ring, a propanamide chain, and an amino group, presents multiple points for modification to probe its interaction with biological systems.

Research on related structures highlights the importance of the primary functional groups. The amino group and the amide moiety are often involved in crucial hydrogen bonding interactions with target proteins. nih.govresearchgate.net The phenyl ring typically engages in hydrophobic or aromatic stacking interactions within a binding pocket. The nature and position of substituents on this ring can dramatically alter the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity. For instance, in studies of aminophenyl benzamide (B126) derivatives, hydrophobic characteristics and the presence of hydrogen bond donating groups were found to positively contribute to inhibitory potency, while electron-withdrawing groups had a negative influence. nih.gov

The propanamide backbone serves as a scaffold, holding the key interacting groups in a specific spatial orientation. Its length and flexibility are often critical for optimal positioning of the phenyl ring and amino group within the target's binding site.

Influence of Bromine Substitution Pattern and Stereochemistry on Biological Interactions

In studies of related brominated phenyl compounds, the substitution pattern has been shown to be a critical factor. For example, in research on bromo-derivatives of methylphenidate, all three positional isomers (ortho, meta, and para) exhibited higher affinity for the dopamine (B1211576) transporter than the unsubstituted parent compound. nih.gov Notably, the meta-bromo derivative showed a particularly high affinity, suggesting that this specific substitution pattern provides an optimal arrangement for interaction with the target. nih.gov This principle underscores the importance of the bromine atom's location in modulating the electronic and steric profile of the phenyl ring for enhanced biological effect.

Stereochemistry plays a profound role in the biological activity of chiral molecules like this compound. nih.gov The spatial arrangement of atoms can dictate whether a molecule fits into a chiral binding site on a protein target, much like a key fits into a lock. nih.gov Research on chiral compounds frequently reveals that one enantiomer is significantly more active than the other. malariaworld.org Studies on nature-inspired derivatives of 3-Br-acivicin, a related compound, demonstrated that only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.govresearchgate.net This striking difference in potency between isomers suggests that biological targets, such as enzymes or transporters, can stereoselectively recognize and interact with only one specific configuration. malariaworld.orgnih.gov This stereoselectivity can be attributed to a precise three-point interaction with the target, where any deviation in the spatial arrangement of the key functional groups leads to a dramatic loss of binding and, consequently, biological activity.

| Isomer Configuration | Relative Biological Activity | Rationale for Activity Difference |

| (5S, αS) Isomer | High Potency | Optimal fit in the chiral binding site of the biological target; potentially mediated by stereoselective cellular uptake transporters. malariaworld.orgnih.gov |

| Other Isomers | Low to No Potency | Poor steric and electronic complementarity with the target's binding site, preventing effective interaction. nih.gov |

Conformational Analysis and its Implications for Ligand-Target Binding

Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt due to the rotation of its single bonds. The preferred conformation, or the shape the molecule most often assumes, is critical for its ability to bind effectively to a biological target. The interaction between a ligand and its target is a dynamic process that depends on the ligand adopting a specific conformation that is complementary to the binding site.

For molecules like this compound, the flexibility of the propanamide side chain allows for a range of possible conformations. Theoretical studies using ab initio methods on related propanamide structures have been employed to explore their conformational potential energy surfaces. researchgate.netresearchgate.net These analyses help identify the low-energy, most stable conformations that the molecule is likely to adopt. The binding of a ligand to a protein may involve the selection of one of these pre-existing low-energy conformations or may induce a conformational change in the ligand to achieve an optimal fit, a process known as "coupled folding and binding". nih.gov Understanding the accessible conformations and the energy barriers between them is crucial for predicting how the ligand will orient itself within the target's binding site to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate structure-activity relationships at a molecular level, offering insights that can guide the design of more potent and selective compounds.

Quantum mechanical calculations are used to model the electronic structure of molecules, providing detailed information about properties like charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and bond strengths. journalijar.comresearchgate.net By analyzing the electrostatic potential map of this compound derivatives, researchers can identify electron-rich and electron-deficient regions that are likely to be involved in electrostatic interactions or hydrogen bonding with a biological target. This level of analysis helps explain why certain functional groups or substitutions enhance or diminish activity, providing a rational basis for observed SAR trends.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational technique that correlates the biological activity of a set of compounds with their 3D molecular properties. mdpi.com The process involves aligning a series of related molecules, such as derivatives of this compound, and then calculating their steric and electrostatic fields. rsc.org

Statistical methods, like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a predictive model. mdpi.comrsc.org The resulting 3D-QSAR models generate contour maps that visualize regions where certain properties are predicted to influence biological activity. researchgate.net For example, a model might show that bulky (sterically favorable) groups in one area increase activity, while electronegative (electrostatically favorable) groups in another area are beneficial. nih.gov These models have proven to be highly valuable for providing guidelines for the design of new compounds with improved potency. nih.govresearchgate.net

| 3D-QSAR Step | Description | Outcome |

| Training Set Selection | A diverse set of molecules with known biological activities is chosen. | A robust dataset for model building. |

| Molecular Alignment | All molecules are superimposed based on a common structural feature. | Consistent orientation for field comparison. |

| Field Calculation | Steric and electrostatic fields are calculated around each molecule. | Numerical descriptors of 3D properties. |

| Statistical Analysis | A statistical model (e.g., PLS) is created to correlate field values with activity. | A predictive equation (QSAR model). pharmacophorejournal.com |

| Model Validation | The model's predictive power is tested using internal (cross-validation) and external test sets. | A statistically robust and predictive model. nih.govrsc.org |

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov Pharmacophore models are developed by identifying the common features shared by a set of active compounds, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, and their specific 3D arrangement. nih.govnih.gov

Once a reliable pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. pharmacophorejournal.comunina.it This technique allows for the rapid in silico identification of novel molecules from different chemical classes that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. researchgate.net This approach is a powerful tool for scaffold hopping and discovering new lead compounds for drug development. unina.it

Mechanistic Dissection of Biological Interactions Mediated by 2 Amino 3 3 Bromophenyl Propanamide and Analogues

Investigations into Enzyme Inhibition Mechanisms

Currently, there is a lack of specific studies in publicly accessible scientific literature that focus on the enzyme inhibition mechanisms of 2-Amino-3-(3-bromophenyl)propanamide. Research has yet to pinpoint and characterize specific enzyme targets for this compound.

Target Enzyme Identification and Characterization

The identification of specific enzyme targets for this compound remains an open area of investigation. While related unnatural amino acids have been explored for their potential to inhibit enzymes like histone deacetylase (HDAC), direct evidence linking this compound to HDAC or any other specific enzyme is not available. google.com The process of target identification would typically involve screening the compound against a panel of enzymes or using advanced proteomic techniques to identify binding partners within a cellular context.

Kinetic and Thermodynamic Parameters of Enzyme-Inhibitor Binding

Without identified enzyme targets, the kinetic and thermodynamic parameters of binding for this compound cannot be determined. Such studies are contingent upon first identifying a specific biological target. Once a target is identified, researchers could employ techniques like surface plasmon resonance or isothermal titration calorimetry to measure binding affinity (Kd), association (kon), and dissociation (koff) rates, which are crucial for understanding the potency and duration of inhibition.

Allosteric Modulation and Active Site Interactions

The mode of interaction, whether through direct competition at the active site or through allosteric modulation at a secondary site, has not been investigated for this compound. Elucidating these details would require structural biology techniques, such as X-ray crystallography or cryo-electron microscopy of the compound in complex with a target enzyme, to visualize the precise binding interactions.

Receptor Binding and Signaling Pathway Modulation

Similar to enzyme inhibition, the specific interactions of this compound with cellular receptors and the subsequent modulation of signaling pathways are not detailed in the current body of scientific research.

Ligand-Receptor Interaction Profiling

A comprehensive ligand-receptor interaction profile for this compound is not available. This type of analysis would involve screening the compound against a wide array of receptors to identify any potential binding partners. Radioligand binding assays are a common method for determining the affinity of a compound for a specific receptor. researchgate.net For instance, studies on other amino acid analogs have utilized such techniques to determine their binding affinity for opioid receptors. researchgate.net

Downstream Cellular Pathway Analysis

The effect of this compound on downstream cellular signaling pathways is an area requiring future research. Amino acids and their derivatives are known to influence key cellular pathways, such as the mTOR signaling pathway, which is crucial for cell growth and proliferation. nih.gov Investigating whether this compound can modulate such pathways would provide valuable insight into its potential cellular effects. This would typically involve treating cells with the compound and analyzing changes in the phosphorylation status of key signaling proteins or alterations in gene expression.

Advanced Structural Biology for Ligand-Protein Complex Characterization

The precise characterization of how a ligand, such as this compound, interacts with its protein target is fundamental to understanding its biological function and for the rational design of analogues with improved properties. Advanced structural biology techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM), provide atomic-level insights into these interactions.

X-ray Crystallography of Compound-Bound Target Proteins

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes. The process involves crystallizing the protein in complex with the ligand of interest and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. This technique can reveal the precise binding orientation of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding.

While specific crystallographic data for this compound bound to a target protein are not publicly available, the methodology remains a gold standard for obtaining high-resolution structural information. The presence of the bromine atom in the compound is particularly advantageous for crystallographic studies as it can be used for phasing the diffraction data through techniques like single-wavelength anomalous dispersion (SAD).

Interactive Data Table: Key Parameters in X-ray Crystallography

| Parameter | Description | Typical Values for Protein-Ligand Complexes |

| Resolution (Å) | The level of detail in the electron density map. Lower numbers indicate higher resolution. | 1.5 - 3.5 Å |

| R-work / R-free | Statistical measures of how well the atomic model fits the experimental data. Lower values are better. | R-work: < 0.20, R-free: < 0.25 |

| Space Group | Describes the symmetry of the crystal lattice. | Various (e.g., P2₁2₁2₁, C2, P1) |

| Unit Cell Dimensions (Å) | The dimensions of the repeating unit of the crystal. | Varies depending on the protein size and packing. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

NMR spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. For studying ligand-protein interactions, techniques like chemical shift perturbation (CSP) and saturation transfer difference (STD) NMR are commonly employed. In a CSP experiment, the chemical shifts of the protein's backbone amide protons and nitrogens are monitored upon titration with the ligand. Residues in the binding site will experience changes in their chemical environment, leading to shifts in their corresponding peaks in the NMR spectrum. This allows for the mapping of the binding site on the protein surface.

Although specific NMR studies on the interaction of this compound with a protein target have not been reported in the literature, this technique is well-suited for identifying the binding interface and determining the binding affinity, especially for weaker interactions that may be difficult to crystallize.

Interactive Data Table: Common NMR Techniques for Binding Site Mapping

| NMR Technique | Information Obtained | Typical Protein Size Limit |

| Chemical Shift Perturbation (CSP) | Identifies residues at the binding interface. | < 40 kDa |

| Saturation Transfer Difference (STD) | Identifies which parts of the ligand are in close contact with the protein. | No strict size limit for the protein. |

| Nuclear Overhauser Effect (NOE) | Provides distance constraints between ligand and protein atoms for structure determination. | < 30 kDa |

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Analysis

Cryo-EM has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes that are often intractable by X-ray crystallography or NMR. The method involves flash-freezing a solution of the sample and then imaging the individual particles with an electron microscope. Thousands of these 2D images are then computationally combined to reconstruct a 3D model of the complex.

While there are no published Cryo-EM structures of a protein in complex with this compound, this technique would be the method of choice if the target protein is part of a large, multi-subunit assembly. Cryo-EM can provide crucial information on how the binding of a small molecule like this compound might induce conformational changes across a large complex to allosterically regulate its function.

Interactive Data Table: Comparison of Structural Biology Techniques

| Technique | Advantages | Disadvantages |

| X-ray Crystallography | High resolution, well-established methods. | Requires well-diffracting crystals, which can be difficult to obtain. |

| NMR Spectroscopy | Provides information on dynamics and interactions in solution. | Limited to smaller proteins, can be time-consuming. |

| Cryo-Electron Microscopy | Applicable to large and dynamic complexes, does not require crystals. | Typically lower resolution than X-ray crystallography, computationally intensive. |

Mechanistic Insights from In Vitro Cellular Studies (Excluding clinical human trial data)

Understanding the molecular mechanism of action of a compound within a cellular context is crucial for its development as a therapeutic agent or a research tool. In vitro cellular studies provide a controlled environment to dissect the specific pathways and processes affected by a compound. These studies can include assays to measure effects on cell viability, proliferation, signaling pathway activation, gene expression, and other cellular responses.

Currently, there is a lack of specific published in vitro cellular studies detailing the mechanistic effects of this compound. However, based on its chemical structure as a substituted amino acid analogue, it is plausible that this compound could act as an inhibitor or modulator of enzymes that process amino acids, or it could interfere with protein-protein interactions where a similar amino acid motif is recognized. Future in vitro studies would be necessary to elucidate its specific cellular targets and mechanisms of action. Such studies would likely involve treating various cell lines with the compound and then employing a range of molecular and cellular biology techniques to observe its effects.

Applications in Chemical Biology and Advanced Drug Discovery Paradigms

Utility as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a cellular or organismal context. The structural characteristics of 2-Amino-3-(3-bromophenyl)propanamide, including its amino group, amide functionality, and the presence of a bromine atom on the phenyl ring, make it a versatile scaffold for the development of chemical probes.

The bromine atom, in particular, offers a strategic handle for chemical modification. It can be functionalized to introduce reporter tags, such as fluorophores or biotin, enabling the visualization and isolation of target proteins. Furthermore, the bromine can be replaced with a photoactivatable group, transforming the molecule into a photoaffinity probe. Upon photoactivation, such a probe can form a covalent bond with its binding partner, allowing for the identification of direct protein targets within a complex biological system.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Moiety to be Introduced | Purpose of Modification |

| Bromine Atom | Azide or Alkyne | Bioorthogonal handle for click chemistry-based labeling |

| Bromine Atom | Diazirine | Photoactivatable group for covalent cross-linking to target proteins |

| Amino Group | Fluorophore (e.g., Fluorescein) | Enables fluorescence-based detection and imaging of the target |

| Amide Group | Biotin | Facilitates affinity purification of the target protein and its interacting partners |

Role in Fragment-Based Drug Discovery (FBDD) Initiatives

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. nih.govpharmafeatures.com FBDD involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. wikipedia.org These initial hits are then optimized into more potent lead compounds. nih.govpharmafeatures.com this compound, with a molecular weight that aligns with the principles of FBDD, is an exemplary candidate for such initiatives.

Fragment Screening and Hit Identification Methodologies

In the initial phase of FBDD, a library of fragments is screened to identify compounds that bind to the target of interest. sygnaturediscovery.com A variety of biophysical techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography. sygnaturediscovery.comfrontiersin.org These methods are sensitive enough to detect the weak interactions typical of fragment binding. frontiersin.org

Given its structural simplicity and solubility, this compound could be included in a fragment library. A hypothetical screening campaign against a novel therapeutic target might yield the following results:

Table 2: Hypothetical Fragment Screening Hits and Their Binding Affinities

| Fragment ID | Chemical Name | Binding Affinity (KD) | Screening Method |

| F-001 | 2-Amino-3-phenylpropanamide | 1.2 mM | SPR |

| F-002 | This compound | 850 µM | SPR |

| F-003 | 3-Bromobenzylamine | 2.5 mM | NMR |

| F-004 | Phenylalaninamide | > 5 mM | NMR |

In this illustrative example, this compound (F-002) demonstrates a higher binding affinity compared to its non-brominated counterpart (F-001), suggesting that the bromine atom may be involved in a favorable interaction with the target protein.

Fragment Growing and Linking Strategies for Lead Optimization

Once a fragment hit like this compound is identified and its binding mode is characterized, typically through X-ray crystallography, the next step is to increase its potency. creative-biostructure.com This is achieved through strategies such as fragment growing and fragment linking. numberanalytics.comnumberanalytics.com

Fragment Growing : This strategy involves adding chemical functionality to the fragment to engage with adjacent pockets on the protein surface. lifechemicals.com For this compound, the bromine atom serves as a convenient point for chemical elaboration. Synthetic modifications at this position can lead to derivatives with improved binding affinity.

Fragment Linking : If another fragment is found to bind in a nearby site, a linker can be designed to connect the two fragments, creating a single, more potent molecule. creative-biostructure.comnumberanalytics.com The amino or amide groups of this compound could serve as attachment points for such linkers.

Table 3: Illustrative Example of Fragment Growing from this compound

| Compound ID | Modification at 3-bromo position | Binding Affinity (KD) |

| F-002 | -Br | 850 µM |

| F-002-G1 | -CN | 420 µM |

| F-002-G2 | -OCH3 | 310 µM |

| F-002-G3 | -Phenyl | 95 µM |

Scaffold Hopping for Novel Chemical Space Exploration

Scaffold hopping is a medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that maintain the biological activity of a known compound. nih.govuniroma1.it This approach is valuable for discovering compounds with improved properties or for navigating around existing intellectual property. researchgate.net Starting from a hit like this compound, computational and synthetic methods can be used to replace the central propanamide scaffold with other chemical frameworks while retaining the key pharmacophoric features, such as the amino group and the bromophenyl moiety.

Development as Lead Compounds for Therapeutic Modality Exploration

A lead compound is a chemical entity that has demonstrated promising biological activity and serves as the starting point for extensive optimization to develop a clinical candidate. numberanalytics.comnumberanalytics.com The structural and chemical properties of this compound make it a plausible lead compound for various therapeutic modalities.

The process of lead optimization involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties. The versatility of the this compound scaffold allows for systematic modifications at multiple positions, including the amino group, the amide, and the phenyl ring, to fine-tune its biological activity and drug-like properties.

Integration into Combinatorial Chemistry and High-Throughput Screening Libraries

Combinatorial chemistry is a powerful technology for rapidly synthesizing large numbers of diverse compounds, known as libraries. iipseries.orgamericanpeptidesociety.org These libraries are then subjected to high-throughput screening (HTS) to identify molecules with a desired biological activity. medcraveonline.comacs.org

Amino acid derivatives are valuable building blocks in the construction of combinatorial libraries due to their stereochemical diversity and the ease of forming peptide bonds. nbinno.com this compound can be readily incorporated into such libraries. Its amino and amide functionalities allow it to be integrated into peptide-like scaffolds, while the bromophenyl group provides a point of diversification. A library based on this scaffold could be synthesized and screened against a wide range of biological targets to identify novel hit compounds.

Table 4: Example of a Combinatorial Library Design Based on this compound

| Scaffold | R1 (at Amino Group) | R2 (at Amide Group) | R3 (at Bromo Position) |

| 2-Amino-3-(phenyl)propanamide | Acetyl, Methyl, etc. | Ethyl, Propyl, etc. | Various aryl & alkyl groups |

By systematically varying the R1, R2, and R3 groups, a vast library of compounds can be generated, significantly increasing the chances of discovering a novel bioactive molecule.

Advanced Analytical and Spectroscopic Characterization for Research Quality Assurance

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 2-Amino-3-(3-bromophenyl)propanamide. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.

For this compound (C9H11BrN2O), the presence of bromine, which has two stable isotopes (79Br and 81Br) in nearly equal abundance, results in a characteristic isotopic pattern. The HRMS spectrum will display two major peaks of almost equal intensity separated by approximately 2 Da, corresponding to the molecule containing 79Br and 81Br, respectively. This unique signature provides definitive evidence for the presence of a single bromine atom in the structure. nih.gov

Beyond molecular confirmation, HRMS is a powerful technique for impurity profiling. It can detect and identify potential process-related impurities, such as starting materials, byproducts from side reactions (e.g., dibrominated species), or degradation products. mdpi.comresearchgate.net The high sensitivity and mass accuracy of techniques like MALDI-FTICR-MS allow for the detection of these impurities even at trace levels. nih.gov

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M+H]+ with 79Br | C9H12N2O79Br | 243.0182 | 100.0 |

| [M+H]+ with 81Br | C9H12N2O81Br | 245.0162 | 97.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methine proton at the chiral center (α-carbon), the diastereotopic methylene (B1212753) protons (β-carbon), and the exchangeable protons of the primary amine and amide groups. docbrown.inforesearchgate.net

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Signals are expected in characteristic regions for the amide carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a distinct shift), the α-carbon, and the β-carbon. docbrown.infomdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | ~7.2-7.5 | Multiplet (m) | - | 4H |

| Amide-NH₂ | ~7.0-7.8 | Broad Singlet (br s) | - | 2H |

| α-CH | ~3.8-4.0 | Doublet of Doublets (dd) | ~5, 8 | 1H |

| β-CH₂ | ~2.9-3.2 | Multiplet (m) | - | 2H |

| Amine-NH₂ | ~1.5-2.5 | Broad Singlet (br s) | - | 2H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~175-178 |

| Aromatic C-Br | ~122 |

| Aromatic C-H & C-C | ~125-140 |

| α-CH | ~55-58 |

| β-CH₂ | ~38-42 |

2D NMR: To confirm the assignments made from 1D NMR, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity between the α-CH and β-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the α-CH/C and β-CH₂/C groups.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

Reversed-phase HPLC (RP-HPLC) is the most common technique for determining the purity of non-volatile organic compounds like this one. A validated method ensures that the results are accurate, reproducible, and reliable. wu.ac.thresearchgate.net

Method development would involve optimizing parameters such as the column, mobile phase composition, and detector wavelength. Validation would be performed according to established guidelines, assessing parameters like linearity, precision, accuracy, specificity, and robustness. pom.go.idnih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 265 nm |

| Column Temperature | 30 °C |

Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. Chiral HPLC is a critical technique for separating these enantiomers to determine the enantiomeric excess (ee) or purity of a single-enantiomer sample. phenomenex.com This is particularly important as different enantiomers can have distinct biological activities.

The separation is achieved using a chiral stationary phase (CSP). Common CSPs for amino acid derivatives include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns. Method development involves screening different CSPs and optimizing the mobile phase (often a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol (B130326) with an acidic or basic modifier) to achieve baseline resolution between the two enantiomer peaks. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule. These methods are complementary and can be used to confirm the presence of key structural features. researchgate.net

For this compound, characteristic vibrational modes can confirm the presence of the amine, amide, and bromo-aromatic moieties. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (FT-IR / Raman) |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 | FT-IR |

| Amide (N-H) | Stretching | 3100-3300 | FT-IR |

| Aromatic (C-H) | Stretching | 3000-3100 | FT-IR, Raman |

| Aliphatic (C-H) | Stretching | 2850-3000 | FT-IR, Raman |

| Amide (C=O) | Stretching (Amide I) | 1640-1680 | FT-IR, Raman |

| Amine/Amide (N-H) | Bending (Amide II) | 1550-1640 | FT-IR |

| Aromatic (C=C) | Ring Stretching | 1450-1600 | FT-IR, Raman |

| Aromatic (C-Br) | Stretching | 500-650 | FT-IR, Raman |

Future Research Trajectories and Interdisciplinary Opportunities for 2 Amino 3 3 Bromophenyl Propanamide

Innovations in Sustainable and Scalable Synthetic Methodologies

The future synthesis of 2-Amino-3-(3-bromophenyl)propanamide and its analogs will likely pivot towards more sustainable and scalable methodologies, moving away from traditional, often inefficient, multi-step processes. Green chemistry principles are becoming increasingly integral to pharmaceutical manufacturing, emphasizing waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents.

One promising approach is the adoption of biocatalysis , employing enzymes to carry out specific chemical transformations with high stereo- and regioselectivity. For instance, transaminases could be engineered to facilitate the asymmetric amination of a suitable precursor, offering a greener alternative to conventional methods that often rely on heavy metal catalysts and harsh reaction conditions. Similarly, enzymatic resolutions can be employed to separate racemic mixtures, yielding the desired enantiomer with high purity.

Another key innovation lies in the implementation of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, enhanced safety, and easier scalability. The synthesis of chiral amines and amides has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. This technology allows for the integration of multiple reaction and purification steps into a continuous process, significantly reducing the manufacturing footprint and cost.

Furthermore, the development of novel catalytic systems, including metallaphotoredox catalysis, could enable more direct and efficient C-H functionalization approaches to construct the core structure of this and related amino acid derivatives. These innovative synthetic strategies are crucial for ensuring a sustainable and economically viable supply of the compound for extensive preclinical and potential clinical investigations.

Advancements in In Silico Drug Design and Artificial Intelligence Integration

The exploration of this compound's therapeutic potential can be significantly accelerated through the integration of in silico drug design and artificial intelligence (AI). These computational tools can predict the compound's physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological targets before extensive and costly laboratory experiments are undertaken.

Molecular docking simulations can be employed to virtually screen this compound against a vast library of protein structures. By predicting the binding affinity and mode of interaction, researchers can identify potential protein targets and gain insights into the compound's mechanism of action. Studies on other bromophenyl-containing molecules have successfully utilized molecular docking to identify potential enzyme inhibitors, a strategy that could be readily applied here.

Beyond traditional computational methods, the integration of artificial intelligence and machine learning (ML) is revolutionizing drug discovery. AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the bioactivity of novel compounds like this compound. Generative AI models can even design new derivatives with optimized properties, such as enhanced potency or reduced off-target effects. For instance, machine learning models have been developed to predict the bioactivity of peptides and other small molecules, and similar approaches could be tailored to explore the therapeutic landscape of this particular amino acid derivative.

These computational approaches not only de-risk the drug development process by identifying promising candidates early on but also provide a framework for the rational design of next-generation analogs with improved therapeutic profiles.

Exploration of Novel Biological Targets and Emerging Disease Areas

The structural features of this compound, particularly the presence of the bromophenyl group, suggest a range of potential biological targets and therapeutic applications. Halogenated organic compounds are known to exhibit diverse biological activities, and related bromophenyl derivatives have shown promise as inhibitors of various enzymes.

Based on the activity of analogous compounds, potential targets for this compound could include:

Enzymes involved in metabolic diseases: Bromophenol derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes and obesity.

Neurological targets: Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects, potentially through the modulation of glutamate (B1630785) receptors. This suggests a possible role for this compound in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Enzymes in cancer progression: The metabolism of amino acids is often dysregulated in cancer cells, making the enzymes and transporters involved in these pathways attractive therapeutic targets.

The exploration of this compound in emerging disease areas should not be limited to these examples. The unique chemical space occupied by non-proteinogenic amino acids offers the potential for novel mechanisms of action and the targeting of previously "undruggable" proteins. A systematic screening of this compound against a broad panel of biological targets will be crucial in uncovering its full therapeutic potential.

Development of Sophisticated In Vitro Assay Systems for Deeper Mechanistic Understanding

To thoroughly investigate the biological activity of this compound and elucidate its mechanism of action, the development and utilization of sophisticated in vitro assay systems are paramount. These assays provide a controlled environment to study the compound's effects at the molecular and cellular levels.

High-throughput screening (HTS) assays are essential for rapidly evaluating the compound's activity against a large number of biological targets. These can include biochemical assays to measure enzyme inhibition or cell-based assays to assess effects on cellular processes like proliferation, apoptosis, or signaling pathways. For example, if targeting an enzyme, a fluorescence-based assay could be developed to measure the inhibition of substrate turnover in a multi-well plate format.

For investigating potential neuroprotective effects, advanced 3D cell culture models , such as spheroids or organoids derived from patient-induced pluripotent stem cells (iPSCs), offer a more physiologically relevant system than traditional 2D cell cultures. These models can better recapitulate the complex cellular interactions and microenvironment of the brain, providing more predictive data on the compound's efficacy and potential neurotoxicity.

If the compound is found to interact with membrane transporters, such as amino acid transporters that are often upregulated in cancer, specific cell-based uptake and inhibition assays can be employed. These assays typically use radiolabeled or fluorescent substrates to quantify the compound's ability to block transporter function.

The data generated from these sophisticated in vitro systems will be critical for validating computational predictions, understanding the compound's mechanism of action, and guiding further preclinical development.

Integration with Proteomics and Metabolomics for Systems-Level Biological Insights

To gain a comprehensive, systems-level understanding of the biological effects of this compound, its investigation should be integrated with powerful "omics" technologies, namely proteomics and metabolomics. These approaches allow for the unbiased and global analysis of changes in proteins and metabolites within a biological system following treatment with the compound.

Proteomics , the large-scale study of proteins, can be used to identify the direct targets of the compound and its downstream effects on cellular pathways. Techniques such as chemical proteomics, using affinity-based probes derived from the compound, can help to directly identify its binding partners within the proteome. Additionally, expression proteomics can reveal global changes in protein abundance, providing insights into the cellular pathways modulated by the compound.

Metabolomics , the comprehensive analysis of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism. By profiling the changes in the metabolome after treatment with this compound, researchers can identify metabolic pathways that are perturbed. This is particularly relevant given the compound's nature as an amino acid analog, which may lead it to interfere with amino acid metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(3-bromophenyl)propanamide?

- Methodology : The synthesis typically involves bromination of a phenylpropanamide precursor followed by amino group introduction. For example, bromination using bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeBr₃) can yield the 3-bromophenyl intermediate. Subsequent amidation via coupling reagents like EDC/HOBt or nucleophilic substitution with ammonia/amines completes the synthesis .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm the bromophenyl substituent (characteristic deshielding at ~7.2–7.8 ppm for aromatic protons) and amide NH₂ signals (~5.5–6.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]⁺ for C₉H₁₀BrN₂O: ~257.0).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility properties of this compound, and how should stock solutions be prepared?

- Methodology : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays:

Prepare a 10 mM stock in DMSO.

Dilute in PBS or cell culture medium (final DMSO ≤0.1%).

Vortex and sonicate (37°C, 10 min) to ensure homogeneity.

- Storage : Aliquot and store at -80°C (6 months) or -20°C (1 month) to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of 3-bromophenyl derivatives?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis sets to compute polarizability (α) and hyperpolarizability (β).

- NLO Activity : Bromine’s electron-withdrawing effect enhances intramolecular charge transfer, increasing β values. Compare with experimental UV-Vis and hyper-Rayleigh scattering data .

Q. What crystallographic techniques resolve the structural conformation of this compound?

- Methodology :

- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: ethanol/water). Analyze space group, bond angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups).

- Key Findings : The bromine atom’s steric bulk may induce torsional strain in the propanamide backbone, affecting molecular packing .

Q. How can researchers address contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. no effect)?

- Methodology :

- Assay Optimization : Vary concentrations (1–100 µM) and incubation times. Use positive controls (e.g., known inhibitors) and validate with orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Structural Analogues : Compare activity with non-brominated or para-brominated analogues to isolate electronic vs. steric effects .

Q. What strategies enable enantioselective synthesis of (R)- and (S)-2-amino-3-(3-bromophenyl)propanamide?

- Methodology :

- Chiral Catalysis : Use Evans’ oxazaborolidine catalysts for asymmetric induction during amide bond formation.

- Resolution Techniques : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) or enzymatic resolution with lipases .

Safety and Handling

Q. What safety protocols are critical when handling 3-bromophenyl derivatives?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Waste Disposal : Collect halogenated waste separately for incineration.

- Emergency Measures : In case of skin contact, rinse with water (15 min) and seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.